[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
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Description
Scientific Research Applications
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Bridges and Zhou (1997) described the synthesis of various benzothienopyrimidines, which are structurally similar to the query compound. These compounds were synthesized starting from 2-fluorobenzonitriles, highlighting the methodological advances in constructing complex thieno[3,2-d]pyrimidine derivatives for potential applications in medicinal chemistry (A. Bridges & Hairong Zhou, 1997).
Antioxidant Activity : El‐Mekabaty (2015) synthesized polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, showing significant antioxidant activities. This study indicates the potential of thieno[3,2-d]pyrimidine derivatives for developing antioxidant agents, which could have various scientific and therapeutic applications (A. El‐Mekabaty, 2015).
Anticancer Activity : Selvam et al. (2012) conducted a study on thiazolopyrimidines, a class related to the query compound, and their anticancer activity. The structure-activity relationship (SAR) study provided insights into how different substitutions on the thiazolopyrimidine ring influence anticancer activity, demonstrating the potential of these compounds as anticancer agents (T. Selvam et al., 2012).
Novel Synthetic Approaches : Research by Abbas et al. (2015) on the synthesis of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones from related thieno[3,2-d]pyrimidin-4(1H)-one compounds shows the versatility of these heterocycles in generating new compounds with potential biological activities (I. M. Abbas et al., 2015).
Kinase Inhibition : A study by Singleton et al. (2019) on the synthesis of novel pyrazolo[1,5-a]pyrimidines for antimitotic activities and kinase inhibition showcases the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment and other diseases related to kinase dysregulation (J. D. Singleton et al., 2019).
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c15-10-3-1-2-9(6-10)11-7-20-13-12(11)17-8-18(5-4-16)14(13)19/h1-3,6-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYYALXTMMVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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